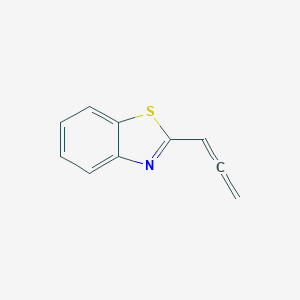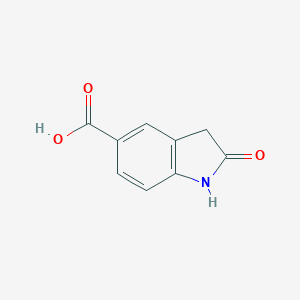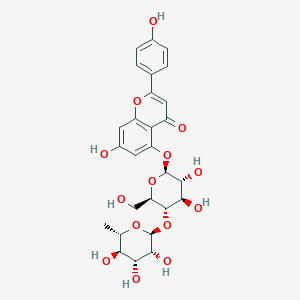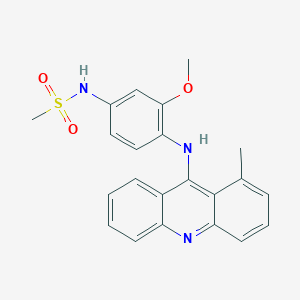
1-Methylamsacrine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylamsacrine, also known as MAM, is a synthetic compound that belongs to the class of acridine derivatives. It has gained significant attention in the scientific community due to its potential applications in cancer research. In
作用機序
The exact mechanism of action of 1-Methylamsacrine is not fully understood. However, it has been proposed that it inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, 1-Methylamsacrine can lead to DNA damage and cell death.
生化学的および生理学的効果
1-Methylamsacrine has been shown to have several biochemical and physiological effects. It has been found to induce DNA damage and apoptosis in cancer cells. Moreover, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. Additionally, it has been found to have anti-inflammatory properties.
実験室実験の利点と制限
One of the advantages of using 1-Methylamsacrine in lab experiments is its ability to inhibit the growth of various cancer cell lines. Moreover, it has been shown to induce apoptosis in cancer cells, making it a potential chemotherapeutic agent. However, one of the limitations of using 1-Methylamsacrine is its toxicity. It has been found to be toxic to normal cells at high concentrations, which can limit its use in vivo.
将来の方向性
There are several future directions for research on 1-Methylamsacrine. One direction is to further investigate its mechanism of action. Understanding how it inhibits the activity of topoisomerase II can provide insights into its potential use as a chemotherapeutic agent. Additionally, further studies can be conducted to determine the optimal dosage and administration of 1-Methylamsacrine to minimize its toxicity. Furthermore, studies can be conducted to investigate its potential use in combination with other chemotherapeutic agents to enhance its efficacy.
合成法
The synthesis of 1-Methylamsacrine involves the reaction of 2,4-dimethylquinoline with 1,2,3,4-tetrahydroacridine in the presence of a catalyst. This reaction results in the formation of 1-Methylamsacrine, which is then purified using column chromatography. The purity of the compound is confirmed using nuclear magnetic resonance spectroscopy.
科学的研究の応用
1-Methylamsacrine has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, it has been found to induce apoptosis, a process of programmed cell death, in cancer cells. These findings suggest that 1-Methylamsacrine has the potential to be used as a chemotherapeutic agent.
特性
CAS番号 |
102941-25-3 |
|---|---|
製品名 |
1-Methylamsacrine |
分子式 |
C22H21N3O3S |
分子量 |
407.5 g/mol |
IUPAC名 |
N-[3-methoxy-4-[(1-methylacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C22H21N3O3S/c1-14-7-6-10-19-21(14)22(16-8-4-5-9-17(16)23-19)24-18-12-11-15(13-20(18)28-2)25-29(3,26)27/h4-13,25H,1-3H3,(H,23,24) |
InChIキー |
XLHLDHWNJBUAON-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=NC3=CC=CC=C3C(=C12)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |
正規SMILES |
CC1=CC=CC2=NC3=CC=CC=C3C(=C12)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |
その他のCAS番号 |
102941-25-3 |
同義語 |
1-methylamsacrine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid](/img/structure/B9569.png)
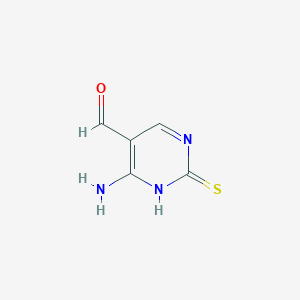
![6-Acetyl-6-azabicyclo[3.2.1]octan-4-one](/img/structure/B9573.png)
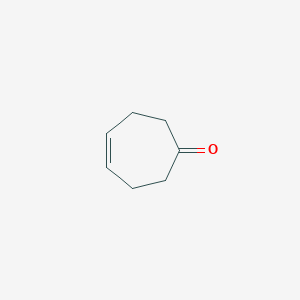
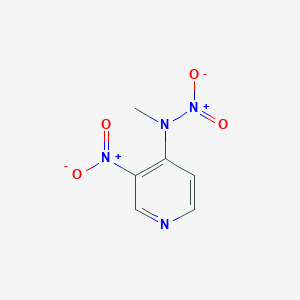
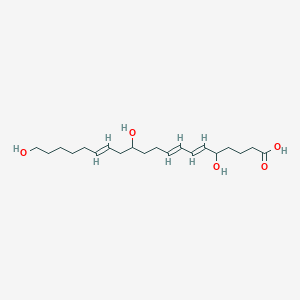
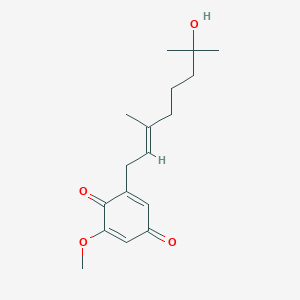
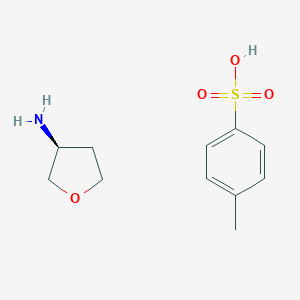
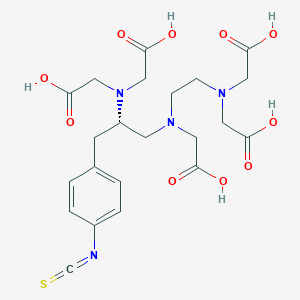
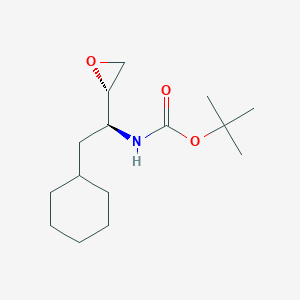
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate;[(2R,3R,4S,5R,6S)-4,5,6-tri(propanoyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tri(propanoyloxy)-6-(propanoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl propanoate](/img/structure/B9587.png)
